molecular formula C11H11F3O2 B14854249 3-(4-(2,2,2-Trifluoroethyl)phenyl)propanoic acid

3-(4-(2,2,2-Trifluoroethyl)phenyl)propanoic acid

Cat. No.: B14854249
M. Wt: 232.20 g/mol
InChI Key: YYPHVEAEYWUKAB-UHFFFAOYSA-N
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Description

3-(4-(2,2,2-Trifluoroethyl)phenyl)propanoic acid is an organic compound with the molecular formula C11H11F3O2. This compound is characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. The trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2,2,2-Trifluoroethyl)phenyl)propanoic acid typically involves the reaction of 4-(2,2,2-trifluoroethyl)benzene with propanoic acid under specific conditions. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride derivative of propanoic acid reacts with 4-(2,2,2-trifluoroethyl)benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-(2,2,2-Trifluoroethyl)phenyl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-(2,2,2-Trifluoroethyl)phenyl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(2,2,2-Trifluoroethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(2,2,2-Trifluoroethyl)phenyl)propanoic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

3-[4-(2,2,2-trifluoroethyl)phenyl]propanoic acid

InChI

InChI=1S/C11H11F3O2/c12-11(13,14)7-9-3-1-8(2-4-9)5-6-10(15)16/h1-4H,5-7H2,(H,15,16)

InChI Key

YYPHVEAEYWUKAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)CC(F)(F)F

Origin of Product

United States

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